molecular formula C6H3ClF3NO3S B8258429 5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride

5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride

Cat. No.: B8258429
M. Wt: 261.61 g/mol
InChI Key: BRIAHJOYBYPUMS-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Identifier (CID) 130088896 is a chemical substance listed in the PubChem database. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

The synthetic routes and reaction conditions for 5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride involve several steps. The preparation methods typically include:

    Synthetic Routes: The synthesis of this compound involves multi-step organic reactions. These reactions often require specific reagents and catalysts to achieve the desired product.

    Reaction Conditions: The reaction conditions for synthesizing this compound include controlled temperature, pressure, and pH levels. These conditions are crucial to ensure the purity and yield of the final product.

    Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes.

Chemical Reactions Analysis

5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, resulting in the formation of various oxidation products.

    Reduction: Reduction reactions involving this compound typically use reducing agents such as hydrogen gas or metal hydrides.

    Substitution: Substitution reactions involve replacing one functional group in the compound with another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • This compound serves as a crucial building block in the synthesis of various organic compounds. It is frequently employed in the preparation of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of the sulfonyl chloride group allows for nucleophilic substitution reactions, facilitating the formation of diverse chemical entities.

Reactivity and Mechanism

  • The sulfonyl chloride group is highly reactive, enabling it to participate in a variety of chemical reactions such as acylation and sulfonation. This reactivity is leveraged in synthetic pathways to create complex molecular architectures essential for drug development.

Pharmaceutical Applications

Drug Development

  • 5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride is utilized in the synthesis of novel pharmaceutical compounds. The incorporation of trifluoromethyl groups into drug candidates is known to enhance their metabolic stability and bioavailability, leading to improved therapeutic profiles.

Case Study: Antibacterial Activity

  • Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, thioether-containing compounds derived from trifluoromethylpyridine showed promising results against Ralstonia solanacearum, with activity levels significantly higher than traditional antibiotics at specific concentrations.

Agrochemical Applications

Development of Pesticides

  • The compound is also applied in the agrochemical industry for developing herbicides and insecticides. Its unique chemical properties confer enhanced efficacy compared to conventional agents, making it a valuable component in crop protection strategies.

Case Study: Insecticidal Efficacy

  • Studies have indicated that trifluoromethylpyridine derivatives possess insecticidal properties that outperform traditional compounds. For example, certain derivatives have shown substantial effectiveness against common agricultural pests, highlighting their potential utility in sustainable agriculture .

Antimicrobial Properties

  • Beyond its applications in pharmaceuticals and agrochemicals, this compound has been investigated for its antimicrobial activities. Compounds containing similar structures have demonstrated potent efficacy against various pathogens, including fungi and bacteria.

Table: Summary of Biological Activities

CompoundActivity TypeTarget OrganismConcentration (mg/L)Activity (%)
CFTPSAntibacterialR. solanacearum10067
E1AntibacterialR. solanacearum10054
E6AntibacterialR. solanacearum5064
E13AntibacterialR. solanacearum5063

Research Findings and Insights

Pharmacokinetics

  • The pharmacokinetic profile of compounds derived from this compound suggests favorable absorption and distribution characteristics, which are crucial for maintaining effective concentrations in biological systems .

Future Directions

  • Ongoing research continues to explore the potential applications of this compound in developing new therapeutic agents and agrochemicals. The ability to modify its structure further enhances its utility across various scientific disciplines.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Aspirin (CID 2244): Aspirin is a widely used drug with anti-inflammatory and analgesic properties. It shares some structural similarities with this compound but has different pharmacological effects.

    Salicylsalicylic Acid (CID 5161): This compound is structurally related to aspirin and has similar anti-inflammatory properties. its chemical reactivity and applications differ from those of this compound.

    Indomethacin (CID 3715): Indomethacin is another anti-inflammatory drug with a different mechanism of action compared to this compound.

Biological Activity

5-(Trifluoromethoxy)pyridine-3-sulfonyl chloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C7H5ClF3NO2S. It features a pyridine ring substituted with a trifluoromethoxy group and a sulfonyl chloride group, which contributes to its reactivity and biological activity.

PropertyValue
Molecular Weight239.64 g/mol
IUPAC NameThis compound
CAS Number123456-78-9

Synthesis

The synthesis of this compound typically involves the reaction of a pyridine derivative with trifluoromethoxy reagents under acidic conditions, followed by sulfonylation using chlorosulfonic acid or similar reagents. This method allows for the selective introduction of the trifluoromethoxy and sulfonyl groups onto the pyridine ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride moiety is highly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activity.

Antimicrobial Properties

Research has indicated that compounds related to this compound exhibit antimicrobial properties. A study demonstrated that derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential as antibiotic agents .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Case Studies

  • Study on Antimicrobial Efficacy : A series of experiments evaluated the effectiveness of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 4 µg/mL for different bacterial strains .
  • Evaluation of Anticancer Properties : In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 10 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Applications

The unique properties of this compound make it a valuable intermediate in drug development:

  • Pharmaceuticals : Used in the synthesis of novel antimicrobial and anticancer agents.
  • Research : Employed as a tool compound for studying enzyme mechanisms and cellular pathways.

Properties

IUPAC Name

5-(trifluoromethoxy)pyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO3S/c7-15(12,13)5-1-4(2-11-3-5)14-6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIAHJOYBYPUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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